5-Dodecen-1-ol, acetate, (Z)-
Description
Contextualizing Semiochemical Research in Entomology
Semiochemicals are chemicals that convey information between organisms. In entomology, the study of these chemical signals is a cornerstone of chemical ecology, providing profound insights into insect behavior, evolution, and interactions with their environment. These compounds are broadly categorized into pheromones, which mediate interactions between individuals of the same species, and allelochemicals, which mediate interspecific interactions.
The application of semiochemical knowledge has revolutionized pest management. By harnessing the power of these natural attractants, repellents, and communication disruptors, scientists have developed highly specific and environmentally benign methods for monitoring and controlling insect populations. This approach, often integrated into broader Integrated Pest Management (IPM) programs, offers a sustainable alternative to broad-spectrum insecticides.
Historical Perspective on Insect Pheromone Discovery and Identification Relevant to Dodecenyl Acetates
The concept of chemical communication in insects has been recognized for over a century, but the scientific endeavor to isolate and identify these elusive compounds began in earnest in the mid-20th century. A landmark achievement was the identification of bombykol, the sex pheromone of the silkworm moth, Bombyx mori, in 1959. This pioneering work laid the foundation for the field of pheromone chemistry.
Following this breakthrough, the 1960s and 1970s saw a surge in research aimed at identifying the sex pheromones of various insect species, particularly those of agricultural importance. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and electroantennography (EAG), was instrumental in this progress. Dodecenyl acetates, as a class of compounds, were frequently identified as key components of the sex pheromones of many moth species (Lepidoptera). Early research on compounds like (Z)-7-dodecenyl acetate (B1210297) in the cabbage looper, Trichoplusia ni, highlighted the importance of specific isomers and blend compositions in eliciting behavioral responses. usda.gov
Scope and Significance of (Z)-5-Dodecen-1-ol, Acetate in Contemporary Academic Research
(Z)-5-Dodecen-1-ol, acetate continues to be a subject of significant interest in contemporary research. Its role as a sex attractant has been identified in several moth species, making it a valuable tool for studying insect behavior and for developing species-specific monitoring and control strategies.
Research has demonstrated that (Z)-5-dodecenyl acetate is a key component of the sex pheromone of the red clover casebearer moth, Coleophora deauratella, a pest of red clover grown for seed. nih.govresearchgate.net Field trials have shown that lures containing a blend of (Z)-7-dodecenyl acetate and (Z)-5-dodecenyl acetate are effective in trapping male moths. nih.gov
Furthermore, studies on the sunflower pest, Isophrictis similiella, have identified (Z)-5-dodecenyl acetate as a crucial component of its sex attractant. oup.com Research has shown that a specific blend of (Z)-5-dodecenyl acetate, (Z)-7-dodecenyl acetate, and dodecyl acetate is the most effective attractant for this species. oup.com
The following tables present detailed findings from research involving (Z)-5-Dodecen-1-ol, acetate:
| Species | Pheromone Blend Component(s) | Research Finding | Reference |
| Coleophora deauratella (Red clover casebearer moth) | (Z)-7-dodecenyl acetate and (Z)-5-dodecenyl acetate (10:1 ratio) | Both complete and partial pheromone formulations significantly reduced catches of male moths in traps (>99.6%). | nih.govresearchgate.net |
| Isophrictis similiella | (Z)-5-dodecenyl acetate, (Z)-7-dodecenyl acetate, and dodecyl acetate | A blend of these three components was found to be the best attractant for capturing males of this species. | oup.com |
Table 1: Efficacy of Pheromone Blends Containing (Z)-5-Dodecen-1-ol, Acetate in Field Trials
| Technique | Insect Species | Stimulus | Observation | Reference |
| Electroantennogram (EAG) | Coleophora deauratella | Complete pheromone blend (including (Z)-5-dodecenyl acetate) | Male antennae showed adaptation after pre-exposure to the pheromone blend. | nih.govresearchgate.net |
| Electroantennogram (EAG) | Eucosma womonana | Gas chromatographic fractions of sex pheromone extract | Major EAG activity was associated with five components, including (Z)-5-dodecenyl acetate. | oup.com |
Table 2: Electrophysiological Responses to (Z)-5-Dodecen-1-ol, Acetate
Structure
3D Structure
Properties
IUPAC Name |
dodec-5-enyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h8-9H,3-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEWNRTZASNZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864706 | |
| Record name | Dodec-5-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16676-96-3 | |
| Record name | (Z)-dodec-5-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthetic Pathways and Regulation of Z 5 Dodecen 1 Ol, Acetate
Enzymatic Mechanisms Involved in de novo Synthesis
The de novo synthesis of (Z)-5-dodecen-1-ol, acetate (B1210297) in insects is a multi-step process that begins with common fatty acid metabolism and culminates in the formation of the final pheromone component. While the complete enzymatic cascade for this specific compound is a subject of ongoing research, the general pathway for moth pheromones of this type is well-established and involves a sequence of desaturation, chain shortening, reduction, and acetylation.
Initially, a saturated fatty acid, typically palmitic acid (C16) or stearic acid (C18), undergoes desaturation by a specific fatty acyl-CoA desaturase enzyme. This introduces a double bond at a specific position in the carbon chain. For (Z)-5-dodecen-1-ol, acetate, a Δ11-desaturase is often implicated, which would create a (Z)-11 double bond in a C16 or C18 precursor.
Following desaturation, the fatty acyl-CoA precursor undergoes chain shortening through a process of limited β-oxidation. This controlled degradation removes two-carbon units from the carboxyl end of the molecule until the desired chain length of 12 carbons is achieved.
The resulting (Z)-5-dodecenoyl-CoA is then reduced to the corresponding alcohol, (Z)-5-dodecen-1-ol. This reduction is catalyzed by a fatty acyl-CoA reductase. Finally, the alcohol is esterified to form the acetate ester. This last step is carried out by an acetyl-CoA:fatty alcohol acetyltransferase (ATF). This enzyme transfers an acetyl group from acetyl-CoA to the hydroxyl group of the fatty alcohol, yielding (Z)-5-dodecen-1-ol, acetate. google.com
Precursor Compounds and Metabolic Routes
The primary precursors for the biosynthesis of (Z)-5-dodecen-1-ol, acetate are derived from the general fatty acid pool of the insect. Palmitic acid and stearic acid, common products of fatty acid synthesis, serve as the initial substrates.
The metabolic route begins with the activation of these fatty acids to their coenzyme A (CoA) esters, palmitoyl-CoA and stearoyl-CoA. These activated precursors then enter the specialized pheromone biosynthetic pathway. A key intermediate in the formation of many moth pheromones is (Z)-11-hexadecenoic acid, formed by the action of a Δ11-desaturase on palmitoyl-CoA.
This C16 intermediate is then subjected to chain shortening. The removal of two two-carbon units via β-oxidation results in the formation of (Z)-7-dodecenoic acid. Further chain shortening would be required to achieve the C12 backbone with the double bond at the 5th position. Alternatively, a different initial desaturation of a shorter-chain fatty acid could occur.
The final steps of the pathway involve the reduction of the C12 fatty acyl-CoA to (Z)-5-dodecen-1-ol, followed by its acetylation to produce the final pheromone component. mdpi.com The immediate precursor to the final acetate is (Z)-5-dodecen-1-ol. chemsrc.com
Genetic and Hormonal Regulation of Pheromone Production
The production of (Z)-5-dodecen-1-ol, acetate is a highly regulated process, ensuring that the pheromone is synthesized at the appropriate time and in the correct amounts for successful reproduction. This regulation occurs at both the genetic and hormonal levels.
Genetic Regulation: The enzymes involved in the biosynthetic pathway, such as desaturases, reductases, and acetyltransferases, are encoded by specific genes. The expression of these genes is tightly controlled. For instance, the specificity of the pheromone blend in many moth species is determined by the presence and activity of particular desaturase enzymes, which dictate the position and geometry of the double bonds in the fatty acid precursors. usda.gov Genetic variations in these enzymes can lead to differences in pheromone composition between closely related species or even different populations of the same species. bohrium.com
Hormonal Regulation: Pheromone production in female moths is often under the control of a neurohormone known as Pheromone Biosynthesis Activating Neuropeptide (PBAN). PBAN is produced in the subesophageal ganglion and released into the hemolymph, where it binds to receptors on the pheromone gland cells. This binding initiates a signal transduction cascade that ultimately leads to the activation of the enzymes involved in pheromone biosynthesis, including the fatty acyl-CoA reductase. This hormonal control ensures that pheromone production is coordinated with the female's calling behavior and sexual receptivity.
Chemical Synthesis Methodologies for Z 5 Dodecen 1 Ol, Acetate
Stereoselective Approaches to Z-Configuration
The critical step in synthesizing (Z)-5-dodecen-1-ol, acetate (B1210297) is the formation of the cis (or Z) double bond. Several powerful synthetic methods are employed to achieve high stereoselectivity. nih.govorganic-chemistry.org
A classic and reliable method for the synthesis of Z-alkenes is the partial hydrogenation of an alkyne. masterorganicchemistry.com This is typically accomplished using a "poisoned" catalyst, with Lindlar's catalyst being the most prominent example. masterorganicchemistry.comwikipedia.org
Lindlar's Catalyst: This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison, such as lead acetate or quinoline. wikipedia.orglibretexts.org The poison deactivates the palladium catalyst just enough to prevent the over-reduction of the alkyne to an alkane, thus isolating the desired alkene. masterorganicchemistry.comlibretexts.org The hydrogenation occurs with syn-addition of hydrogen atoms to the alkyne, resulting in the formation of a cis-alkene. wikipedia.org For the synthesis of (Z)-5-dodecen-1-ol, this would involve the hydrogenation of 5-dodecyn-1-ol.
Electrochemical Palladium-Catalyzed Alkyne Reduction: A greener and more sustainable alternative to traditional catalytic hydrogenation has been developed, utilizing an electrocatalytic reaction to hydrogenate alkynes to Z-alkenes with high chemo- and stereoselectivity. rsc.org In this method, hydrogen is primarily sourced from the solvent, and a palladium catalyst facilitates the continuous adsorption and transfer of hydrogen under cathodic conditions. rsc.org This approach offers the potential for scalability in industrial applications. rsc.org
| Method | Catalyst/Reagents | Key Features | Stereoselectivity |
|---|---|---|---|
| Lindlar Hydrogenation | Palladium on Calcium Carbonate, poisoned with lead acetate and quinoline | Prevents over-reduction to alkane; Syn-addition of hydrogen. masterorganicchemistry.comwikipedia.org | High for Z-alkenes. wikipedia.org |
| Electrochemical Reduction | Palladium catalyst, solvent as hydrogen source | Green and sustainable; High efficiency. rsc.org | High for Z-alkenes. rsc.org |
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. lumenlearning.comlibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
For the synthesis of Z-alkenes, non-stabilized ylides are typically employed. libretexts.orgorganic-chemistry.org These ylides, where the R group attached to the carbanion is an alkyl group, react rapidly with aldehydes to predominantly form the Z-alkene. organic-chemistry.orgdalalinstitute.com The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com To synthesize (Z)-5-dodecen-1-ol, a Wittig reaction could be envisioned between an appropriate five-carbon aldehyde and a seven-carbon phosphonium (B103445) ylide.
The stereoselectivity towards the Z-isomer can be further enhanced by performing the reaction in specific solvents like dimethylformamide and in the presence of lithium salts. wikipedia.org
Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for forming carbon-carbon bonds with high stereocontrol. rsc.orgbohrium.com These methods offer an alternative to the more traditional hydrogenation and Wittig approaches.
One such method involves the Z-alkenylative cross-coupling between Z-allylic alcohols and aryl bromides. rsc.orgbohrium.com In this process, a Z-alkenyl palladium species is generated in situ and couples with an electrophile to produce a Z-alkene with high yield and stereoselectivity. rsc.orgbohrium.com While this specific example involves aryl bromides, the principle can be adapted for the synthesis of aliphatic alkenes.
Palladium-catalyzed isomerization of alkenes is another strategy that can be employed. nih.govsioc-journal.cn While often seen as an undesirable side reaction, under controlled conditions with specific ligands, it can be used to selectively isomerize an E-alkene to the more thermodynamically stable Z-alkene, or vice-versa. nih.gov
Comparison with Synthesis of Related Dodecenyl Acetates
The synthesis of (Z)-5-dodecen-1-ol, acetate shares common strategies with the preparation of other isomeric dodecenyl acetates, which are also important semiochemicals. The primary challenge in these syntheses is the stereocontrolled formation of the double bond at the desired position.
A variety of synthetic methodologies have been developed for dodecenyl acetates with the double bond at positions 7, 8, and 9. These methods often rely on alkyne chemistry and stereoselective reductions or on coupling reactions like the Wittig reaction.
For instance, the synthesis of (Z)-8-dodecen-1-yl acetate, a pheromone component of the Oriental fruit moth, has been achieved through the hydrogenation of a triple bond intermediate using a specific catalyst to ensure the Z-configuration. researchgate.net An alternative approach for both (Z)- and (E)-8-dodecen-1-yl acetate involves a coupling scheme starting from 2-propyn-1-ol and 1,6-hexanediol, where a key intermediate is an organomercury derivative. researchgate.net The stereochemistry is controlled in the final reduction or alkylation steps. researchgate.net
The synthesis of (Z)-7-dodecen-1-yl acetate and its homologues has been accomplished through methods such as Kolbe electrolysis and organoborane chemistry. pherobase.compherobase.com Wittig reactions are also a common and versatile method for synthesizing various (Z)-alkenyl acetates, including (Z)-7- and (Z)-9-dodecenyl acetates, often starting from precursors derived from aleuritic acid. nih.gov
The following tables provide a comparative overview of the synthetic strategies for different dodecenyl acetates.
Table 1: Comparison of Synthetic Methodologies for Dodecenyl Acetates
| Compound | Key Synthetic Strategy | Starting Materials (Examples) | Key Intermediates/Reagents | Reference |
|---|---|---|---|---|
| (Z)-5-Dodecen-1-ol, acetate | Wittig Reaction, Reduction, Acetylation | n-Heptanal, Phosphonium salt | Ethyl (Z)-dodec-5-enoate, LiAlH₄ | mdpi.com |
| (Z)-7-Dodecen-1-yl acetate | Wittig Reaction | 7-Hydroxyheptanal, Alkyl-phosphonium salt | - | nih.gov |
| (E)-7-Dodecen-1-yl acetate | Kolbe Electrolysis | - | - | pherobase.com |
| (Z)-8-Dodecen-1-yl acetate | Alkyne Hydrogenation | - | Triple bond intermediate | researchgate.net |
| (E)-8-Dodecen-1-yl acetate | Alkyne Reduction/Acetylation | 1-tert-butoxy-dodec-8-yne | Lithium aluminum hydride | researchgate.net |
| (Z)-9-Dodecen-1-yl acetate | Organomercury Intermediate | - | Mercury derivative of functionalised-1-alkyne | researchgate.net |
| (E)-9-Dodecen-1-yl acetate | Alkyne Reduction | 9-Dodecyne-1-ol derivative | LAH or alkali metals in liquid ammonia | tandfonline.com |
Table 2: Details of Key Reactions in Dodecenyl Acetate Synthesis
| Reaction Type | Description | Stereochemical Outcome | Applicable to | Reference |
|---|---|---|---|---|
| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. | Can be highly stereoselective for (Z)-alkenes under salt-free conditions or with specific ylides. | (Z)-5-Dodecen-1-ol, acetate, (Z)-7-Dodecen-1-yl acetate, (Z)-9-Dodecen-1-yl acetate | mdpi.comnih.gov |
| Alkyne Hydrogenation | Reduction of an alkyne to an alkene using a catalyst. | (Z)-alkene is formed with Lindlar's catalyst or Ni-P2 catalyst. | (Z)-8-Dodecen-1-yl acetate | researchgate.netresearchgate.net |
| Alkyne Reduction with Na/NH₃ | Dissolving metal reduction of an alkyne. | Highly stereoselective for (E)-alkenes. | (E)-9-Dodecen-1-yl acetate | tandfonline.com |
| Cross-Coupling Reactions | Coupling of organometallic reagents with organic halides. | Stereochemistry depends on the starting materials and catalyst. | (Z)-8-Dodecen-1-yl acetate, (Z)-9-Dodecen-1-yl acetate | researchgate.net |
| Metathesis | Alkene metathesis using catalysts like Grubbs' catalyst. | Often produces a mixture of (E) and (Z) isomers, but can be optimized. | 5-Decenyl acetate (related structure) | google.com |
Molecular and Cellular Mechanisms of Olfactory Perception of Z 5 Dodecen 1 Ol, Acetate
Interaction with Olfactory Receptors in Insect Antennae
The initial events in the perception of (Z)-5-dodecen-1-ol, acetate (B1210297) occur within the sensilla of the insect antennae, where specialized proteins work in concert to capture and transport odorant molecules to the neuronal receptors.
Pheromone Binding Proteins (PBPs)
Pheromone Binding Proteins (PBPs) are small, soluble proteins found in high concentrations in the sensillum lymph of insect antennae. nih.gov These proteins are crucial for the initial capture and transport of hydrophobic pheromone molecules, such as (Z)-5-dodecen-1-ol, acetate, across the aqueous lymph to the olfactory receptors embedded in the dendritic membrane of olfactory receptor neurons. nih.gov PBPs are thought to play a role in solubilizing the pheromone molecules and protecting them from enzymatic degradation. The expression of PBPs is often male-biased, underscoring their importance in detecting female-released sex pheromones. nih.gov
Olfactory Receptors (ORs) and Co-receptors (ORco)
The actual detection of (Z)-5-dodecen-1-ol, acetate is mediated by Olfactory Receptors (ORs), which are transmembrane proteins located on the surface of olfactory receptor neurons (ORNs). nih.govmerckmillipore.com In insects, these ORs are distinct from the G protein-coupled receptors (GPCRs) found in vertebrates. nih.govnih.gov Instead, insect ORs are composed of a variable, odorant-specific subunit (the OR itself) and a highly conserved co-receptor known as Orco (Olfactory Receptor co-receptor). nih.govnih.gov This OR/Orco complex forms a ligand-gated ion channel. nih.govnih.gov The specificity of detection for (Z)-5-dodecen-1-ol, acetate is determined by the particular OR subunit expressed in a given ORN. The Orco subunit is essential for the proper functioning and trafficking of the OR to the dendritic membrane. sdbonline.org
Ligand Binding Affinity and Specificity
The interaction between (Z)-5-dodecen-1-ol, acetate and its designated OR is characterized by high affinity and specificity. While detailed binding affinity data for (Z)-5-dodecen-1-ol, acetate with a specific OR is a subject of ongoing research, studies on related pheromone components and their receptors have revealed key principles. For instance, fluorescence competitive binding assays with PBPs from the Oriental fruit moth, Grapholita molesta, have shown varying binding affinities for different pheromone components, indicating a mechanism for discriminating between structurally similar molecules. mdpi.com This specificity is critical for insects to distinguish between the pheromones of their own species and those of others, ensuring reproductive isolation. The unique chemical structure of (Z)-5-dodecen-1-ol, acetate, including the position of the double bond and the acetate functional group, dictates its specific fit into the binding pocket of its cognate receptor. nist.govnist.gov
Chemo-Electrical Transduction in Olfactory Receptor Neurons (ORNs)
Upon binding of (Z)-5-dodecen-1-ol, acetate to its receptor, a chemo-electrical transduction process is initiated, converting the chemical signal into an electrical one that can be transmitted to the brain. nih.gov
Signal Cascade and Nerve Impulse Generation
The binding of (Z)-5-dodecen-1-ol, acetate to the OR/Orco complex directly gates the opening of the ion channel. nih.gov This allows for an influx of cations into the olfactory receptor neuron, leading to a depolarization of the cell membrane. nih.gov This initial depolarization, known as the receptor potential, if it reaches a certain threshold, will trigger the generation of action potentials, or nerve impulses. nih.gov This cascade of events, from odorant binding to the firing of action potentials, represents the core of olfactory signal transduction. nih.govnih.gov The signal is then relayed down the axon of the ORN to the antennal lobe of the insect brain for further processing.
Sensitivity and Selectivity of Neuronal Responses
Olfactory Receptor Neurons exhibit remarkable sensitivity and selectivity in their responses to specific odorants. Even a small number of (Z)-5-dodecen-1-ol, acetate molecules can be sufficient to elicit a response in a tuned ORN. This high sensitivity is a result of the efficient capture and transport of the pheromone by PBPs and the high affinity of the ORs. The selectivity of the neuronal response is ensured by the specific molecular recognition between the pheromone and its receptor. researchgate.net Different ORNs express different ORs, and therefore, only a subset of ORNs will respond to (Z)-5-dodecen-1-ol, acetate. This specificity at the periphery is the foundation for the brain's ability to discriminate between a vast array of different odors.
Ecological Dynamics and Interplay of Z 5 Dodecen 1 Ol, Acetate
Role in Pheromone Blends and Ratios for Species Specificity
The specificity of insect chemical communication often relies on a unique blend of several compounds, with the precise ratio of these components being critical for eliciting a behavioral response from a conspecific male. (Z)-5-Dodecen-1-ol, acetate (B1210297) is a known pheromone component for several moth species, including the European goat moth (Cossus cossus) and the rice leaf folder (Plusia festucae). europa.eumedchemexpress.com In many cases, it acts as a primary pheromone component, but its effectiveness is often modulated by the presence of other compounds.
For instance, in the cabbage looper moth, Trichoplusia ni, (Z)-7-dodecen-1-ol acetate is the main pheromone component. usda.gov While (Z)-5-dodecen-1-ol, acetate is also found in the volatile emissions of the female, electrophysiological studies have not yet identified receptor neurons with the required sensitivity to detect it at naturally emitted concentrations. usda.gov This suggests that its role might be more subtle than that of the primary attractant or that it is involved in close-range courtship behaviors.
The importance of specific ratios is paramount for reproductive isolation among closely related species. usda.govbritannica.com Different species may utilize the same set of pheromone components but in different proportions, creating a unique chemical signature. britannica.com For example, the sex pheromone of the Oriental fruit moth, Grapholita molesta, is a blend of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol, and dodecanol. researchgate.net The precise ratio of these components is crucial for maximizing male attraction. researchgate.net Any deviation from the optimal ratio can lead to a reduced or even inhibited response, thus preventing interbreeding with other species that might use some of the same components.
The following table provides examples of insect species that utilize (Z)-5-Dodecen-1-ol, acetate or its related compounds in their pheromone blends, highlighting the importance of specific chemical compositions for species recognition.
| Species | Family | Pheromone Component(s) | Role of (Z)-5-Dodecen-1-ol, acetate |
| Cossus cossus (European goat moth) | Cossidae | (Z)-5-Dodecenyl acetate, (Z)-5-Dodecen-1-ol | Primary sex pheromone component europa.eu |
| Plusia festucae (Rice leaf folder) | Noctuidae | (Z)-5-Dodecen-1-ol | A related alcohol identified as a female pheromone medchemexpress.com |
| Trichoplusia ni (Cabbage looper) | Noctuidae | (Z)-7-dodecen-1-ol acetate, (Z)-5-dodecen-1-ol acetate, and others | Minor component in volatile emissions usda.govusda.gov |
Interspecific Interactions and Cross-Attraction/Repulsion
The sharing of common pheromone components among different species can lead to interspecific interactions, such as cross-attraction or repulsion. usda.gov In some instances, a compound that is a primary attractant for one species can act as a behavioral antagonist or repellent for another, closely related species. This phenomenon plays a crucial role in maintaining reproductive isolation.
For example, in some moth species, the addition of a specific compound to the primary pheromone blend of a related species can inhibit the attraction of males of the latter. This inhibitory effect is a key mechanism for preventing costly and unproductive mating attempts between different species. While specific studies detailing the cross-attraction or repulsion effects of (Z)-5-dodecen-1-ol, acetate are not extensively documented in the provided search results, the general principle is well-established in insect chemical ecology. usda.gov The presence of specific chemoreceptors in male antennae that are tuned to inhibitory compounds from other species provides a physiological basis for this discrimination. nih.gov
Environmental Factors Influencing Pheromone Efficacy and Degradation
Once released into the environment, the efficacy and stability of pheromones like (Z)-5-dodecen-1-ol, acetate are subject to various environmental factors. biorxiv.orgroyalsocietypublishing.org Temperature, ultraviolet (UV) radiation from sunlight, and atmospheric oxidants can all contribute to the degradation of these chemical signals. biorxiv.orgroyalsocietypublishing.orgmpg.de
The volatility of pheromones, which is essential for their dispersal, can also be influenced by temperature. Higher temperatures can increase the rate of evaporation, potentially reducing the duration of the signal's effectiveness.
UV radiation and ozone are known to break down the carbon-carbon double bonds present in many insect pheromones, including unsaturated acetates. mpg.de This degradation can alter the chemical structure of the pheromone, rendering it inactive or even changing its behavioral effect. royalsocietypublishing.orgmpg.de This form of chemical pollution can disrupt insect mating communication systems. oup.com To counteract this, some pheromone formulations for pest control include UV-blocking agents and antioxidants. ca.gov
Furthermore, the physical environment, such as wind speed and direction, plays a critical role in shaping the pheromone plume and influencing the ability of males to locate the calling female.
Evolution of Pheromonal Communication Systems and Chemoreceptor Specificity
The evolution of pheromonal communication is a dynamic process involving co-evolution between the signal produced by the female and the chemoreceptors of the male. usda.gov This process is driven by selective pressures to ensure efficient and specific mate finding while maintaining reproductive isolation. usda.govbritannica.com
The diversity of pheromone blends and the specificity of chemoreceptors are thought to arise through a "birth-and-death" model of gene evolution, where gene duplication and subsequent mutations lead to a variety of receptor types. oup.com This allows for the fine-tuning of the olfactory system to detect subtle differences in pheromone blends. usda.gov
Studies on moth chemoreceptors have shown that they are highly selective for specific pheromone components. usda.govbritannica.com In many species, there are distinct olfactory sensory neurons (OSNs) tuned to different compounds within the pheromone blend. frontiersin.orgnih.gov The evolution of these specialized receptors is crucial for discriminating between the pheromones of conspecifics and those of other species. usda.gov The presence of receptors for both attractive and inhibitory compounds allows for a sophisticated level of signal processing. nih.gov
The conservation of certain receptor genes across related species suggests a common ancestry, with subsequent diversification leading to the species-specific systems observed today. usda.govnih.gov
Nutritional and Hormonal Modulations of Pheromone Detection
The physiological state of an insect, including its nutritional and hormonal status, can significantly modulate its response to pheromones. biologists.comnih.govresearchgate.net This plasticity ensures that mating behaviors are synchronized with optimal conditions for reproduction.
Research has shown that in some male moths, a nutrient-rich diet can enhance the sensitivity of their olfactory receptor neurons to sex pheromones. biologists.comnih.govresearchgate.net This increased sensitivity is often linked to the action of juvenile hormone (JH), a key regulator of insect development and reproduction. biologists.comnih.govresearchgate.netnih.gov A positive nutritional state can lead to higher levels of JH, which in turn can upregulate the expression of pheromone-binding proteins and receptors in the antennae. biologists.comnih.govresearchgate.net
Conversely, other hormones, such as 20-hydroxyecdysone (B1671079) (20E), may have an inhibitory effect on pheromone detection. biologists.comnih.govresearchgate.net The interplay between these hormones allows the insect to integrate information about its internal state with external chemical cues, leading to flexible and adaptive behavioral responses. biologists.comnih.govresearchgate.net For example, in a starved state, an insect may prioritize food-seeking behaviors over mating, and this shift can be mediated by hormonal changes that reduce sensitivity to sex pheromones. frontiersin.org
This hormonal regulation can occur at both the peripheral level, by affecting the sensitivity of the antennae, and at the central level, by modulating the processing of olfactory information in the brain. biologists.comnih.govnih.gov
Research on Applications in Integrated Pest Management Ipm Using Z 5 Dodecen 1 Ol, Acetate
Development of Attractants for Monitoring Insect Populations
(Z)-5-Dodecen-1-ol, acetate (B1210297) has been identified as an analog of insect sex pheromones, which are crucial for developing species-specific monitoring tools. controlledreleasesociety.org These tools, typically in the form of baited traps, are essential for detecting the presence of a pest, estimating its population density, and timing control measures. plantprotection.pl
The foundational research for using (Z)-5-dodecen-1-ol, acetate in attractants comes from its identification as a component of the natural pheromone blend of certain moth species. For instance, the alcohol form, (Z)-5-dodecen-1-ol, is a female sex pheromone component of the rice leaf folder, Plusia festucae. medchemexpress.com Furthermore, research into the sex pheromone of the cabbage looper, Trichoplusia ni, identified (Z)-5-dodecenyl acetate as one of several components released by females. researchgate.net This discovery is significant because it confirms the biological relevance of the compound and provides a strong basis for its inclusion in synthetic lures designed to attract and trap males of these species for monitoring purposes. While these identifications underpin the development of attractants, detailed field studies and efficacy data for monitoring traps baited specifically with (Z)-5-Dodecen-1-ol, acetate are not extensively documented in the available research.
Mating Disruption Strategies in Pest Control
Mating disruption is a widely used IPM tactic that involves permeating the atmosphere with a synthetic sex pheromone to prevent male insects from locating and mating with females. bohrium.comresearchgate.net This reduction in successful matings can lead to a decrease in the pest population. jircas.go.jp While various acetate-containing pheromones are employed in commercial mating disruption products, specific research detailing the application of (Z)-5-Dodecen-1-ol, acetate for this purpose is limited.
Mechanism of Mating Disruption
The mechanisms by which synthetic pheromones disrupt mating are complex and can include competitive attraction (false trail following), sensory overload (adaptation or habituation of the male's antennal receptors), and camouflage of the female's natural pheromone plume. researchgate.netresearchgate.net However, specific studies investigating which of these mechanisms are induced by (Z)-5-Dodecen-1-ol, acetate in target pest populations have not been extensively reported.
Efficacy Studies and Field Trials
Synergistic Effects with Other Pheromone Components or Semiochemicals
The effectiveness of a pheromone lure is often dependent on the precise blend of multiple chemical components. A single compound may be inactive or only weakly attractive, whereas a specific combination and ratio of compounds can elicit a strong behavioral response. This synergistic effect is crucial for the development of highly effective attractants.
Research has shown that the sex pheromone of the cabbage looper, Trichoplusia ni, is a multi-component blend. In addition to the previously identified main components, (Z)-7-dodecenyl acetate and dodecyl acetate, further analysis revealed the presence of (Z)-5-dodecenyl acetate, 11-dodecenyl acetate, (Z)-7-tetradecenyl acetate, and (Z)-9-tetradecenyl acetate. researchgate.net The presence of (Z)-5-dodecenyl acetate as part of this active natural blend strongly suggests a synergistic or additive role, where it contributes to the full attractiveness of the pheromone signal to male moths.
Pheromone Components Identified from Female Trichoplusia ni Glands
| Compound |
|---|
| (Z)-5-Dodecenyl acetate |
| (Z)-7-Dodecenyl acetate |
| 11-Dodecenyl acetate |
| Dodecyl acetate |
| (Z)-7-Tetradecenyl acetate |
| (Z)-9-Tetradecenyl acetate |
Data sourced from a 1981 study on Trichoplusia ni pheromone components. researchgate.net
Advances in Pheromone Dispenser Technologies for Controlled Release (Research Aspects)
The successful application of pheromones in IPM, particularly for mating disruption, heavily relies on dispenser technology that ensures a consistent and controlled release of the volatile semiochemical over an extended period. datapdf.comresearchgate.net The ideal dispenser protects the pheromone from environmental degradation and releases it at a near-constant rate throughout the target insect's flight period. controlledreleasesociety.orgdatapdf.com
Various dispenser types have been developed, including:
Polymeric Matrix Dispensers: These include laminated plastic layers, such as the HERCON dispensers, which can provide a constant release rate and protect the pheromone from UV light and oxidation. datapdf.com
Microparticle Systems: Micro-sized particles can be used as controlled-release devices. The release rate can be managed by selecting particles with specific surface areas and pore structures, and by applying coatings. nih.gov
Wax-Based Dispensers: Waxes can be loaded with a pheromone and enclosed in a polymer bag. The type of wax and polymer film can be chosen to control the release rate over several months. controlledreleasesociety.org
Aerosol Emitters and Sprayable Formulations: For large-scale applications, programmable aerosol dispensers or microencapsulated pheromones that can be sprayed offer an alternative to hand-deploying individual dispensers. researchgate.net
While these technologies have been developed and tested for a variety of insect pheromones, research specifically detailing the development, optimization, and field performance of controlled-release dispensers for (Z)-5-Dodecen-1-ol, acetate is not prominently featured in the available scientific literature.
Future Research Directions and Challenges in Z 5 Dodecen 1 Ol, Acetate Studies
Elucidation of Novel Pheromone Components and Blends
While (Z)-5-dodecen-1-ol, acetate (B1210297) is a known pheromone, it often acts as part of a more complex blend of chemicals. Future research must focus on identifying other minor or synergistic compounds that, in combination with (Z)-5-dodecen-1-ol, acetate, create a species-specific and highly attractive signal. For instance, the sex pheromone of the female Oriental fruit moth (Grapholita molesta) includes (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol, and dodecanol, with the precise ratio of these components being crucial for optimal attraction. Similarly, the sex pheromone of Dendrolimus punctatus is a mixture of (Z)-dodec-5-en-1-ol, (Z)-dodec-5-en-1-yl acetate, and other related compounds.
Advanced analytical techniques such as gas chromatography-electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS) will be instrumental in this endeavor. These methods allow researchers to detect and identify compounds in minute quantities from insect glands, revealing the full complexity of natural pheromone blends. Identifying these novel components is the first step toward creating more effective and selective lures for pest monitoring and control.
Table 1: Known Pheromone Components in Selected Insect Species
| Insect Species | Pheromone Component(s) |
| Rice leaf folder (Plusia festucae) | (Z)-5-Dodecen-1-ol |
| Pine caterpillar (Dendrolimus punctatus) | (Z)-dodec-5-en-1-ol, (Z)-dodec-5-en-1-yl acetate, (5Z,7E)-dodeca-5,7-dien-1-ol, (5Z,7E)-dodeca-5,7-dien-1-yl acetate, (5Z,7E)-dodeca-5,7-dien-1-yl propionate |
| Oriental fruit moth (Grapholita molesta) | (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol, dodecanol |
| Asian elephant (Elephas maximus) | (Z)-7-dodecen-1-yl acetate |
This table is based on available research and may not be exhaustive.
Deeper Understanding of Olfactory Receptor-Ligand Interactions
The perception of (Z)-5-dodecen-1-ol, acetate and other pheromones by insects is mediated by specific olfactory receptors (ORs) located on their antennae. A significant challenge and a key research direction is to unravel the intricate interactions between these pheromone molecules (ligands) and their corresponding ORs. Understanding this molecular recognition process is fundamental to explaining the high specificity and sensitivity of insect chemoreception.
Future studies will likely employ techniques such as homology modeling to predict the three-dimensional structures of insect ORs. Although the exact 3D structure of most ORs remains unknown, computational models can provide valuable insights into the binding pockets and the specific amino acid residues that interact with pheromone components. Functional assays, which measure the response of ORs to different ligands, will continue to be crucial for deorphanizing receptors and identifying which ones are tuned to (Z)-5-dodecen-1-ol, acetate. This knowledge can inform the design of more potent and selective synthetic pheromone analogues.
Genetic Engineering Approaches for Pheromone Production and Reception
Advances in biotechnology offer exciting possibilities for manipulating both the production and reception of pheromones like (Z)-5-dodecen-1-ol, acetate. Genetic engineering can be harnessed to create recombinant microorganisms, such as yeast or bacteria, capable of biosynthesizing insect pheromones. This approach could provide a more sustainable and cost-effective alternative to traditional chemical synthesis.
Furthermore, research into the genetic basis of pheromone reception in insects could lead to novel pest control strategies. For example, understanding the genes that encode for specific olfactory receptors could pave the way for techniques that disrupt or block the perception of pheromones, thereby interfering with mating behavior.
Integration of Pheromone Research with Climate Change and Pest Range Shifts
Climate change is altering global temperature patterns, which in turn affects the stability and efficacy of pheromones used in pest management. Research
Q & A
Basic Research Questions
Q. How can researchers verify the identity and purity of (Z)-5-Dodecen-1-ol acetate?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups, gas chromatography-mass spectrometry (GC-MS) for molecular weight validation, and comparison with published spectral libraries. Purity can be assessed via high-performance liquid chromatography (HPLC) with a purity threshold >98% for experimental reproducibility . For stereochemical confirmation, optical rotation or chiral chromatography may be employed, referencing IUPAC guidelines for alkenol acetates .
Q. What synthetic routes are available for (Z)-5-Dodecen-1-ol acetate?
- Methodological Answer : The compound is typically synthesized via esterification of (Z)-5-Dodecen-1-ol with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid or enzymatic lipases). Post-synthesis, purification involves fractional distillation or column chromatography. Researchers should validate the absence of trans-isomer byproducts using GC-MS and monitor reaction kinetics under inert atmospheres to prevent oxidation .
Q. How should researchers design experiments to assess the stability of (Z)-5-Dodecen-1-ol acetate under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at different temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Analyze degradation products monthly via GC-MS and track ester bond hydrolysis using FT-IR. Include antioxidants (e.g., BHT) in stability trials to evaluate their protective effects .
Advanced Research Questions
Q. What mechanisms underlie the inhibitory role of (Z)-5-Dodecen-1-ol acetate in pheromonal attraction?
- Methodological Answer : Use electrophysiological techniques (e.g., electroantennography, EAG) to measure antennal responses in target species (e.g., Coleophora laricella). Pair these with wind tunnel assays to quantify behavioral disruption. Dose-response experiments can identify threshold concentrations for inhibition, while molecular docking studies may predict receptor binding interactions .
Q. How can contradictory data on the efficacy of (Z)-5-Dodecen-1-ol acetate as a pheromone inhibitor be resolved?
- Methodological Answer : Replicate experiments under standardized conditions (temperature, humidity, pheromone blend ratios). Use multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to isolate variables affecting inhibition. Cross-validate findings with field trials and compare results across geographically distinct populations of the target species .
Q. What experimental strategies can elucidate the ecological role of (Z)-5-Dodecen-1-ol acetate in interspecific communication?
- Methodological Answer : Deploy synthetic lures in multi-species trapping studies to assess cross-reactivity. Combine chemical analysis (GC-EAD) with behavioral assays to identify non-target species affected by the compound. Phylogenetic analysis of pheromone receptors in related species may reveal evolutionary conservation of inhibitory pathways .
Q. How can researchers optimize analytical methods for detecting trace amounts of (Z)-5-Dodecen-1-ol acetate in complex biological matrices?
- Methodological Answer : Develop a solid-phase microextraction (SPME) protocol coupled with GC-MS/MS for enhanced sensitivity. Validate the method using spiked samples (e.g., insect cuticular extracts) and calculate limits of detection (LOD) and quantification (LOQ). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Data Presentation and Reproducibility Guidelines
- Supplementary Materials : Provide raw spectral data (NMR, GC-MS), chromatograms, and statistical analysis scripts in supplementary files to ensure reproducibility .
- Conflict Resolution : Clearly document experimental parameters (e.g., solvent purity, instrument calibration) that may affect outcomes. Use open-access repositories for datasets to facilitate peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
